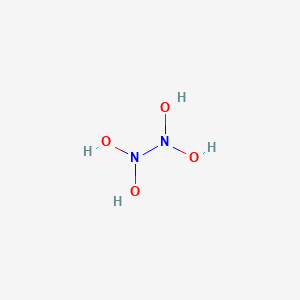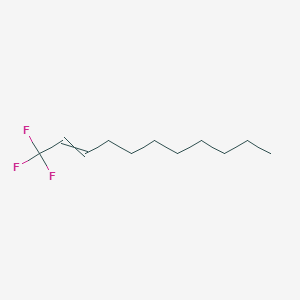
1,1,1-Trifluoroundec-2-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1-Trifluoroundec-2-ene is an organic compound with the molecular formula C11H19F3 It is a fluorinated alkene, characterized by the presence of three fluorine atoms attached to the first carbon of the undec-2-ene chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1,1-Trifluoroundec-2-ene can be synthesized through the dehydration of alcohols. The process involves the removal of water (H2O) from the alcohol, typically using an acid catalyst such as concentrated sulfuric acid or phosphoric acid. The reaction is carried out at elevated temperatures to facilitate the formation of the alkene .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors where the alcohol is continuously fed into the system along with the acid catalyst. The reaction mixture is heated, and the resulting alkene is distilled off and purified.
Chemical Reactions Analysis
Types of Reactions: 1,1,1-Trifluoroundec-2-ene undergoes various chemical reactions, including:
Electrophilic Addition Reactions: The compound can react with electrophiles such as hydrogen halides (HX) to form addition products.
Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different products.
Substitution Reactions: The fluorine atoms can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions:
Electrophilic Addition: Hydrogen bromide (HBr) or hydrogen chloride (HCl) in the presence of a solvent like dichloromethane.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Major Products Formed:
Addition Products: Formation of 1-bromo-1,1,1-trifluoroundecane or 1-chloro-1,1,1-trifluoroundecane.
Oxidation Products: Formation of carboxylic acids or ketones.
Reduction Products: Formation of alkanes.
Scientific Research Applications
1,1,1-Trifluoroundec-2-ene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a fluorinated compound in pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,1,1-trifluoroundec-2-ene involves its interaction with molecular targets through electrophilic addition reactions. The fluorine atoms enhance the compound’s reactivity, allowing it to participate in various chemical transformations. The pathways involved include the formation of carbocations and subsequent nucleophilic attacks .
Comparison with Similar Compounds
1,1,1-Trifluoroethane (CH3CF3): A fluorinated alkane with similar reactivity but different applications.
1,1,1-Trifluoropropane (C3H5F3): Another fluorinated compound with distinct properties and uses.
1,1,1-Trifluorobutane (C4H7F3): A related compound with varying chemical behavior.
Uniqueness: 1,1,1-Trifluoroundec-2-ene is unique due to its longer carbon chain and the presence of a double bond, which imparts different chemical and physical properties compared to its shorter-chain analogs. This uniqueness makes it valuable in specific applications where longer-chain fluorinated alkenes are required.
Properties
CAS No. |
113999-51-2 |
|---|---|
Molecular Formula |
C11H19F3 |
Molecular Weight |
208.26 g/mol |
IUPAC Name |
1,1,1-trifluoroundec-2-ene |
InChI |
InChI=1S/C11H19F3/c1-2-3-4-5-6-7-8-9-10-11(12,13)14/h9-10H,2-8H2,1H3 |
InChI Key |
CJRYMGHGXGHVMC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC=CC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[1-(Benzenesulfonyl)ethenyl]oxirane](/img/structure/B14312635.png)
![Ethyl 7-[2-(3-oxooct-1-en-1-yl)-1H-pyrrol-1-yl]heptanoate](/img/structure/B14312643.png)
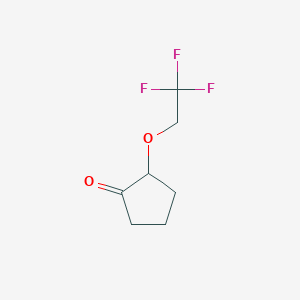
![1,1'-[(2,2-Dimethylpropane-1,3-diyl)bis(oxy)]bis(4-isocyanatobenzene)](/img/structure/B14312660.png)
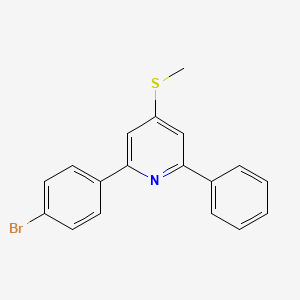
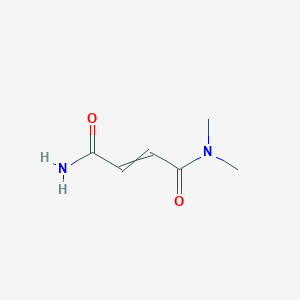
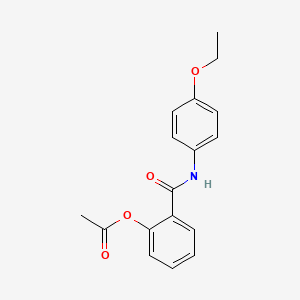
![Butanamide, 2-ethyl-N-[[[(methylamino)carbonyl]amino]carbonyl]-](/img/structure/B14312681.png)
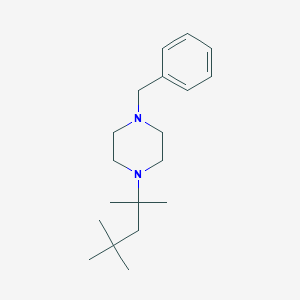
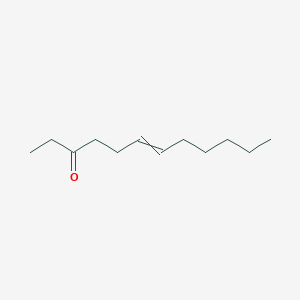
![4-[(Thiophen-2-yl)ethynyl]aniline](/img/structure/B14312702.png)


